![molecular formula C13H25NO B2822294 [1-(Cyclohexylmethyl)piperidin-3-yl]methanol CAS No. 415922-55-3](/img/structure/B2822294.png)

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

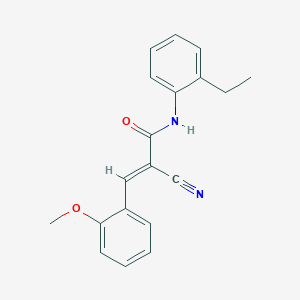

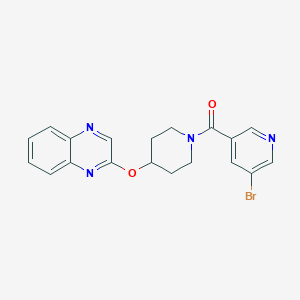

“[1-(Cyclohexylmethyl)piperidin-3-yl]methanol” is a chemical compound with the molecular formula C13H25NO . It has a molecular weight of 211.349.

Molecular Structure Analysis

The molecular structure of [1-(Cyclohexylmethyl)piperidin-3-yl]methanol consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a cyclohexylmethyl group and a methanol group .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks for drug development. The piperidine nucleus appears in numerous pharmaceuticals due to its favorable pharmacokinetic properties. Researchers explore the synthesis of substituted piperidines to create novel drug candidates. The compound’s structural modifications can lead to improved bioavailability, target specificity, and reduced side effects .

Anticoagulant Agents

In the field of anticoagulation, scientists have synthesized derivatives containing the piperidine moiety. For instance, compound 33 (Fig. 36) demonstrated strong factor IIa inhibition and exhibited a good anticoagulant effect. These findings highlight the potential of piperidine-based molecules in managing coagulation disorders .

Antimalarial Research

Researchers have evaluated structurally simple 1,4-disubstituted piperidines for their antimalarial activity. These compounds offer a promising avenue for combating malaria, especially in light of emerging resistance to existing antimalarial drugs. The study focused on evaluating the efficacy and safety of these piperidine derivatives .

Multicomponent Reactions

Piperidines participate in multicomponent reactions (MCRs), enabling efficient and diverse synthetic pathways. Researchers explore MCRs involving piperidine scaffolds to access complex molecular architectures. These reactions provide rapid access to diverse chemical libraries for drug discovery .

Spiropiperidines

Spiropiperidines, a class of piperidine derivatives, have gained attention due to their unique three-dimensional structures. Researchers investigate their potential as bioactive compounds, including antiviral, antibacterial, and antitumor agents. The spirocyclic nature of these molecules contributes to their biological activity .

Hydrogenation and Cyclization

Hydrogenation and cyclization reactions are essential for constructing piperidine derivatives. Researchers develop efficient methods to access these compounds, aiming for scalability and cost-effectiveness. These synthetic strategies contribute to the diversity of piperidine-based molecules in drug discovery .

Propriétés

IUPAC Name |

[1-(cyclohexylmethyl)piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h12-13,15H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHMRCHOWLLJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCCC(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Cyclohexylmethyl)piperidin-3-yl]methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/no-structure.png)

![N-(2,6-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2822217.png)

![4-[[(6-Chloroquinazolin-4-yl)amino]methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2822220.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(2-methoxyphenyl)cyclopropyl)methanone](/img/structure/B2822222.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2822225.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]oxy}acetamide](/img/structure/B2822226.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2822227.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2822228.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2822229.png)